Potency and Full Agonist Activity at TGR5
In a direct head-to-head comparison using the same HTR-FRET assay system, TGR5 agonist 3 (compound 8, 7β-butyl-CA) activated TGR5 with an EC50 of 5.0 ± 1.1 μM and functioned as a full agonist (100% efficacy) [1]. In contrast, TGR5 agonist 2 (compound 19, NZP917), a 12β-methyl-18-nor-bile acid derivative, demonstrated an EC50 of 0.27 μM, making it approximately 18.5-fold more potent [2]. TGR5 agonist 1 (compound 18, NZP196) exhibited an EC50 of 0.31 μM in the same study, which is approximately 16-fold more potent than TGR5 agonist 3 [2].
| Evidence Dimension | TGR5 agonism potency (EC50) |
|---|---|
| Target Compound Data | 5.0 ± 1.1 μM (full agonist, 100% efficacy) |
| Comparator Or Baseline | TGR5 agonist 2 (compound 19, NZP917): 0.27 μM; TGR5 agonist 1 (compound 18, NZP196): 0.31 μM |
| Quantified Difference | TGR5 agonist 3 is approximately 18.5-fold less potent than TGR5 agonist 2 and 16-fold less potent than TGR5 agonist 1 |
| Conditions | HTR-FRET assay using human TGR5 receptor expressed in cell lines |
Why This Matters
Researchers requiring a full agonist with defined, moderate potency for investigating TGR5 signaling without the confounding factor of super-physiological activation may prefer TGR5 agonist 3 over more potent but potentially less selective analogs.
- [1] Rosatelli E, Carotti A, Cerra B, et al. Chemical exploration of TGR5 functional hot-spots: Synthesis and structure-activity relationships of C7- and C23-Substituted cholic acid derivatives. Eur J Med Chem. 2023;257:115523. View Source
- [2] Luxenburger A, Harris LD, Ure EM, et al. The discovery of 12β-methyl-17-epi-18-nor-bile acids as potent and selective TGR5 agonists. Eur J Med Chem. 2023;250:115058. View Source
